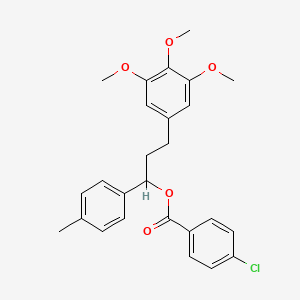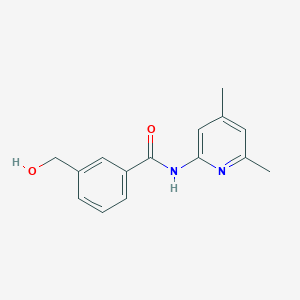
3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has explored the synthesis and structural characterization of compounds related to 3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide, focusing on their potential for creating novel heterocyclic systems with unique properties. For instance, studies have detailed the synthesis of novel thiazolopyridine and thiazolopyrimidine derivatives, highlighting their structural uniqueness through analytical and spectral data, including X-ray crystallography. These compounds exhibit a variety of biological activities, underscoring their significance in medicinal chemistry and drug design (Lamphon et al., 2004).
Anticonvulsant and Antinociceptive Activity
The investigation into the anticonvulsant and antinociceptive effects of derivatives has shown promising results. A focused library of new piperazinamides demonstrated broad spectra of activity across various preclinical seizure models, highlighting the potential of these compounds for developing new hybrid anticonvulsants. These molecules incorporate fragments of known antiepileptic drugs, showcasing their innovative approach to drug synthesis and evaluation (Kamiński et al., 2016).
Antimicrobial and Antitumor Evaluation
Research has also extended to evaluating the antimicrobial and antitumor potential of compounds structurally similar to this compound. For example, thiazolidinone derivatives have been synthesized and tested against various bacteria and fungi, showing significant antimicrobial activity. Additionally, these compounds have been screened for their antitumor activities, revealing their inhibitory effects toward tumor and normal cell lines, thereby indicating their potential as therapeutic agents in treating cancer (Al-Omran et al., 2014).
Catalytic Applications
In the realm of catalysis, compounds with similar structural motifs have been examined for their role in facilitating hydroamination/cyclization reactions. The study of CCC-NHC hafnium and zirconium pincer complexes has demonstrated the metal and halogen dependence of reaction rates in the hydroamination/cyclization of unactivated aminoalkenes. Such research not only expands the understanding of catalytic mechanisms but also opens new avenues for the synthesis of heterocyclic compounds, including pyrrolidines and piperidines (Clark et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, like this one, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole-containing compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The properties of thiazole, such as its solubility in various solvents, may influence its action in different environments .
Propriétés
IUPAC Name |
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)10-12(18)16-11-4-7-17(8-5-11)13-15-6-9-19-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFUZMZFUOZBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2973492.png)
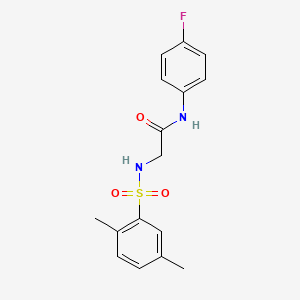



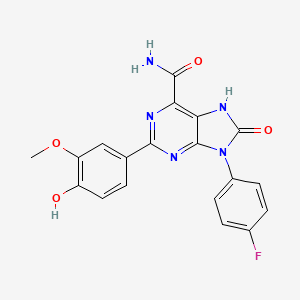
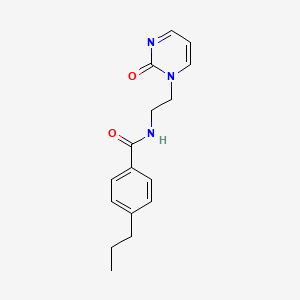
![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)
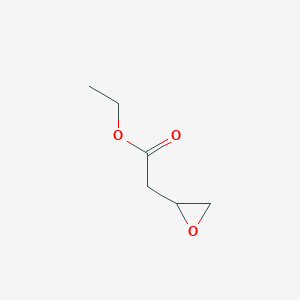
![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)
